molecular formula C20H19FN4O2S B6499907 N-[(4-fluorophenyl)methyl]-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide CAS No. 941886-45-9

N-[(4-fluorophenyl)methyl]-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide

Cat. No.: B6499907
CAS No.: 941886-45-9
M. Wt: 398.5 g/mol
InChI Key: PDMOXWBWGPUPQL-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a fluorinated benzyl group at the N-position, a methyl substituent at the 4-position of the thiazole ring, and a carbamoyl amino group linked to a 4-methylphenyl moiety at the 2-position.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-12-3-9-16(10-4-12)24-19(27)25-20-23-13(2)17(28-20)18(26)22-11-14-5-7-15(21)8-6-14/h3-10H,11H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMOXWBWGPUPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazole Scaffold Modifications

  • Compound A: N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 796081-45-3) Structural Differences: Replaces the carbamoyl amino group at the 2-position with a nitrothiophene-carboxamide. Purity: Reported purity of 99.05% via LCMS, suggesting robust synthetic protocols .
  • Compound B: Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide) Structural Differences: Incorporates a pyrimidine-aminothiazole motif and a piperazine-derived side chain. Functional Impact: The hydroxyethyl piperazine group improves solubility and bioavailability, contributing to its FDA approval as a pan-Src/Abl kinase inhibitor. The target compound lacks this hydrophilic moiety, which may limit its cellular penetration . Pharmacological Data: ED50 of ~5 mg/kg in murine IL-2 inhibition assays .

Substituent Variations on the Benzyl Group

  • Compound C : N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

    • Structural Differences : Features a 3-fluoro-4-methylphenyl group instead of the 4-fluorophenylmethyl group.
    • Functional Impact : The ortho-fluorine may sterically hinder target binding, as seen in reduced antibacterial efficacy compared to para-substituted analogs .
  • Compound D: 2-[[Dimethylcarbamoyl-[(4-fluorophenyl)methyl]amino]methyl]-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide Structural Differences: Adds a dimethylcarbamoyl-methylamino branch to the benzyl group.

Carboxamide Modifications

  • Compound E : N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 954010-93-6)
    • Structural Differences : Replaces the 5-carboxamide with a nitrothiophene-carboxamide and introduces a 3,4-difluorophenyl group.
    • Functional Impact : The difluorophenyl group enhances hydrophobic interactions in enzyme active sites, as evidenced by improved IC50 values in kinase assays (e.g., 12 nM vs. Abl1) .

Comparative Data Table

Compound Core Structure Key Substituents Purity (%) Bioactivity (IC50/ED50) Reference
Target Compound Thiazole-5-carboxamide 4-Fluorophenylmethyl, 4-methylphenyl N/A Under investigation
Dasatinib (Compound B) Thiazole-5-carboxamide 2-Chloro-6-methylphenyl, pyrimidine-piperazine >99 0.6 nM (Abl1 kinase)
Compound A Nitrothiophene-carboxamide 4-Fluorophenyl, nitro group 99.05 1.2 µM (E. coli growth)
Compound E Nitrothiophene-carboxamide 3,4-Difluorophenyl 95 12 nM (Abl1 kinase)

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely employs HATU-mediated coupling, analogous to methods used for nitrothiophene-carboxamides (yields ~40–99%) .
  • Biological Relevance : Fluorine substituents enhance binding to hydrophobic pockets in kinases (e.g., Src family), but excessive fluorination may reduce metabolic stability .
  • Pharmacokinetic Limitations : Compared to Dasatinib, the absence of a solubilizing group (e.g., hydroxyethyl piperazine) in the target compound may necessitate prodrug strategies for oral bioavailability .

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